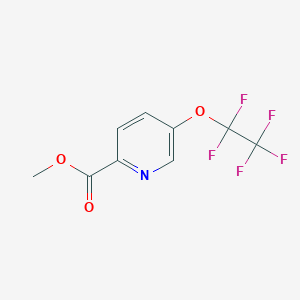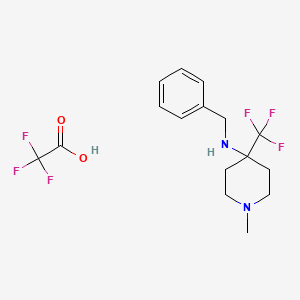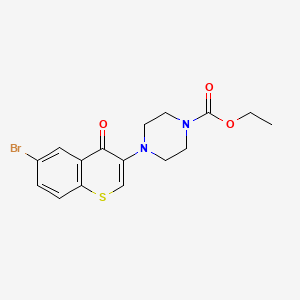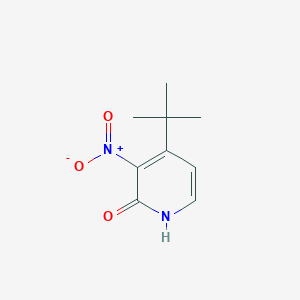
Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6F5NO3 . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyridine derivatives are often synthesized using methods such as the Chichibabin synthesis, which involves the reaction of pyridine with sodium amide .Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the pyridine ring . The pentafluoroethoxy group is likely to add significant electronegativity to the molecule.Aplicaciones Científicas De Investigación
Indole Derivatives Synthesis
Indoles are essential heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. Researchers have explored novel methods to synthesize indoles, and EN300-6749014 serves as a valuable building block. For instance, the Fischer indole synthesis using EN300-6749014 derivatives can lead to optically active cyclohexanone-indole hybrids .
Superoxide Dismutase Activity
EN300-6749014 derivatives have been investigated for their superoxide dismutase (SOD) activity. SOD enzymes play a critical role in protecting cells from oxidative stress. Copper complexes based on EN300-6749014 analogs have shown promising SOD activity, making them potential candidates for therapeutic applications .
Antioxidant Properties
Schiff bases derived from EN300-6749014 exhibit antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers have correlated the antioxidant activity of EN300-6749014-based Schiff bases with standards like ascorbic acid .
Heavy Oil Recovery Enhancement
In the field of petroleum engineering, polymers are used to enhance heavy oil recovery. EN300-6749014 derivatives have been explored as part of polymer formulations. Laboratory studies indicate that polymers containing EN300-6749014 can increase heavy oil recovery by more than 20%. Successful field applications in China, Turkey, and Oman demonstrate the effectiveness of polymer flooding in heavy oil reservoirs .
Environmental Pollutant Detection
Nanozymes, including EN300-6749014-based nanomaterials, have gained attention for environmental pollutant detection. These nanozymes can qualitatively and quantitatively detect ions, molecules, and organic compounds. EN300-6749014’s unique properties make it a valuable component in such applications .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO3/c1-17-7(16)6-3-2-5(4-15-6)18-9(13,14)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTODPLZFVKMPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)
![3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3016483.png)

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)




![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)
